molecular formula C16H13Cl2N3S B11694514 N-(2,5-dichlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

N-(2,5-dichlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B11694514
M. Wt: 350.3 g/mol
InChI Key: QHIDYBOMYGMSSO-UHFFFAOYSA-N
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Description

N-(2,5-DICHLOROPHENYL)-N-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE is a complex organic compound that belongs to the class of heterocyclic amines This compound is characterized by the presence of a dichlorophenyl group and a tetrahydrobenzothieno[2,3-d]pyrimidinyl moiety

Properties

Molecular Formula

C16H13Cl2N3S

Molecular Weight

350.3 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C16H13Cl2N3S/c17-9-5-6-11(18)12(7-9)21-15-14-10-3-1-2-4-13(10)22-16(14)20-8-19-15/h5-8H,1-4H2,(H,19,20,21)

InChI Key

QHIDYBOMYGMSSO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-(2,5-DICHLOROPHENYL)-N-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the tetrahydrobenzothieno[2,3-d]pyrimidine core, followed by the introduction of the dichlorophenyl group through nucleophilic substitution reactions. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

N-(2,5-DICHLOROPHENYL)-N-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the dichlorophenyl group can be replaced with other functional groups using appropriate nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amine linkage.

Scientific Research Applications

N-(2,5-DICHLOROPHENYL)-N-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth and proliferation.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,5-DICHLOROPHENYL)-N-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

N-(2,5-DICHLOROPHENYL)-N-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE can be compared with other similar compounds, such as:

  • N-(2,4-DICHLOROPHENYL)-N-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE : This compound has a similar structure but with a different substitution pattern on the phenyl ring.
  • N-(2,5-DICHLOROPHENYL)-N-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[3,2-D]PYRIMIDIN-4-YL)AMINE : This compound differs in the position of the benzothieno ring fusion.
  • N-(2,5-DICHLOROPHENYL)-N-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)AMINE : This compound has a different substitution pattern on the pyrimidine ring.

These comparisons highlight the uniqueness of N-(2,5-DICHLOROPHENYL)-N-(5,6,7,8-TETRAHYDRO1

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